molecular formula C10H7Cl2N B189279 2,4-Dichloro-3-methylquinoline CAS No. 56857-97-7

2,4-Dichloro-3-methylquinoline

Cat. No. B189279
CAS RN: 56857-97-7
M. Wt: 212.07 g/mol
InChI Key: NVZMNNRRENJIRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It has a molecular weight of 212.08 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

Quinoline derivatives, such as 2,4-Dichloro-3-methylquinoline, are synthesized using various techniques. For instance, the Doebner–von Miller reaction protocol is commonly used for the synthesis of 2-methylquinoline . The synthesis of quinoline derivatives often involves the use of an aryl amine, malonic acid, and phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2,4-Dichloro-3-methylquinoline has a molecular weight of 212.08 .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
    • The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Synthetic Organic Chemistry

    • Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Antimicrobial Agents

    • Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Anticancer Agents

    • Among a series of quinoline derivatives, certain compounds displayed potent anticancer activity compared with 5-fluorouracil as a positive control due to the presence of fluoro and chloro substitution .
  • Green Chemistry

    • Quinoline derivatives can be synthesized using green and clean methods, including microwave synthesis, clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
  • Industrial Chemistry

    • Quinoline and its derivatives have a variety of applications in industrial chemistry .
    • They are used in the synthesis of dyes, catalysts, and materials, and in refineries and electronics .
  • Antimalarial Agents

    • Quinoline derivatives, particularly 2- and 4-aminoquinolines, are often used in the context of medicinal chemistry and design of new materials .
    • One of the key events motivating the interest toward aminoquinolines was the creation of chloroquine – a derivative of 4-aminoquinoline discovered as an effective antimalarial drug .
    • This success initiated active efforts toward the synthesis and study of biological activity of many new aminoquinoline derivatives .
  • Chemical Modification

    • Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
    • This explains the wide occurrence of quinolones in bioactive natural products .
  • Synthesis of Heterocyclic Compounds

    • The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has often been achieved by using classic methods for quinoline ring assembly from suitable aniline type precursors .
    • One of such methods is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .
  • Industrial Applications

    • 2,4-Dichloro-3-methylquinoline is used in the synthesis of various compounds in industrial chemistry .

properties

IUPAC Name

2,4-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZMNNRRENJIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355864
Record name 2,4-dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-methylquinoline

CAS RN

56857-97-7
Record name 2,4-dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Fiala, W Stadlbauer - Journal für Praktische Chemie …, 1993 - Wiley Online Library
Chlorination of 1‐substituted 3‐formyl‐4‐hydroxy‐2‐quinolones (1a, b) with phosphorylchloride leads to 4‐chloro‐3‐dichloromethylquinolones (2), which can be hydrolyzed to 4‐chloro…
Number of citations: 34 onlinelibrary.wiley.com
MJS Dewar, EAC Lucken - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… Further evidence for the bond fixation is provided by 2 : 4-dichloro-3-methylquinoline, where … in 2-chloroquinoline and 2 : 4-dichloro-3methylquinoline should therefore be about 0.85 Mc./…
Number of citations: 36 pubs.rsc.org
FHS Curd, CG Raison, FL Rose - Journal of the Chemical Society …, 1947 - pubs.rsc.org
The differential reactivities of the substituent groups in 2: 4-dihydroxy-and 2: 4-dichloroquinoline have been investigated and have been utilised for the preparation of a series of 2-…
Number of citations: 57 pubs.rsc.org
H Chihara, N Nakamura - Nuclei Cl-Rb, 1988 - Springer
This document is part of Subvolume B ‘Nuclei Cl - Rb’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
F QCC, R Ref - Springer
Number of citations: 2

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